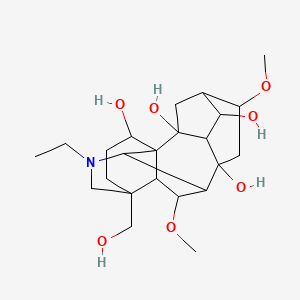

Carmichaenine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H37NO7 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |

InChI |

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3 |

InChI Key |

IVNCQHJFFGCDLK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Carmichaenine B: A Technical Guide for Researchers

An In-depth Overview of the Extraction, Purification, and Characterization of C19-Diterpenoid Alkaloids from Aconitum carmichaelii

This technical guide provides a comprehensive overview of the methodologies for isolating C19-diterpenoid alkaloids, exemplified by the target compound Carmichaenine B, from the roots of Aconitum carmichaelii. The protocols and data presented are synthesized from established research on the separation of analogous compounds from this plant species. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family, is a well-known plant in traditional medicine, particularly in Asia. Its roots contain a diverse array of chemical constituents, most notably C19-diterpenoid alkaloids, which are recognized for their significant biological activities. These activities, however, are often coupled with high toxicity, necessitating careful isolation and characterization of individual compounds for further pharmacological investigation. This guide focuses on the systematic approach to the isolation and purification of a representative C19-diterpenoid alkaloid, this compound.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data typically obtained during the isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii. These values are representative and can vary based on the specific batch of plant material, extraction conditions, and purification techniques employed.

Table 1: Extraction Yields from Aconitum carmichaelii Roots

| Extraction Step | Solvent System | Yield (w/w) from Plant Material |

| Crude Extraction | 95% Ethanol | 12.4% |

| Liquid-Liquid Partitioning | n-Butanol | 1.7% |

Table 2: Purity and Yield of Isolated C19-Diterpenoid Alkaloids (Exemplary)

| Compound | Isolation Method | Yield from Crude Extract (mg/g) | Purity by HPLC (%) |

| Beiwutine | HSCCC | 0.17 | 97.9 |

| Mesaconitine | HSCCC | 0.39 | 96.2 |

| Hypaconitine | HSCCC | 0.25 | 99.2 |

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, separation, and purification of C19-diterpenoid alkaloids from the dried lateral roots of Aconitum carmichaelii.

Plant Material and Extraction

-

Preparation of Plant Material: Air-dried lateral roots of Aconitum carmichaelii (5 kg) are pulverized into a coarse powder.

-

Ethanol Extraction: The powdered plant material is extracted three times with 95% ethanol (30 L) for 2 hours each under reflux. The ethanol extracts are combined and concentrated under reduced pressure to yield a semi-solid residue (approx. 620 g).

Solvent Partitioning

-

Suspension: The crude extract is suspended in water (2.5 L).

-

Successive Extraction: The aqueous suspension is then successively partitioned with petroleum ether (5 x 2.5 L), ethyl acetate (5 x 2.5 L), and n-butanol (5 x 2.5 L) at room temperature.

-

Fraction Collection: The n-butanol fraction, which typically contains the target alkaloids, is concentrated in vacuo to yield a dried extract (approx. 85 g).

Chromatographic Separation and Purification

-

Silica Gel Column Chromatography:

-

The n-butanol extract (85 g) is subjected to silica gel column chromatography.

-

A gradient elution is performed using a chloroform-methanol solvent system (from 50:1 to 1:1 v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Gel Filtration:

-

Fractions containing the target compounds are further purified by size exclusion chromatography on a Sephadex LH-20 column.

-

A chloroform-methanol (1:1 v/v) solvent system is used for elution.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Further Purification):

-

Two-phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) is prepared and equilibrated.

-

Separation Parameters: The lower phase is used as the mobile phase at a flow rate of 2.0 mL/min, with the apparatus rotating at 850 rpm. Detection is performed at 235 nm.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: Inertsil ODS-SP C18 column (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Methanol-water (80:20 v/v) containing 0.2% triethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Column Temperature: 25 °C.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for this compound.

Elucidating the Structure of Diterpenoid Alkaloids from Aconitum carmichaelii: A Technical Guide

This technical whitepaper details the multifaceted process of determining the chemical structure of novel diterpenoid alkaloids isolated from Aconitum carmichaelii, a plant known for its complex and diverse chemical constituents. The structure elucidation of these compounds is a critical step in natural product chemistry and drug development, relying on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Overview of the Structure Elucidation Workflow

The process begins with the isolation and purification of the target compound from the plant material, followed by the determination of its molecular formula using high-resolution mass spectrometry. Subsequently, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular framework, establish stereochemistry, and ultimately define the complete chemical structure.

Experimental Protocols

Detailed and precise experimental procedures are paramount for obtaining high-quality data for structure elucidation.

2.1 High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Objective: To determine the exact mass of the molecular ion and thereby deduce the molecular formula.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF mass spectrometer) equipped with an electrospray ionization source.

-

Procedure:

-

A purified sample of the alkaloid is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

The solution is infused into the ESI source.

-

The mass spectrum is acquired in positive ion mode, scanning for protonated molecules [M+H]+.

-

The exact mass of the protonated molecular ion is measured and used to calculate the molecular formula using software that generates possible elemental compositions within a specified mass tolerance (typically < 5 ppm).

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d

6or CDCl3). Tetramethylsilane (TMS) is used as an internal standard. -

1D NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons and their electronic environments, spin-spin coupling between neighboring protons, and the ratio of protons in different environments.

-

¹³C NMR: Provides information on the number of chemically non-equivalent carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).

-

-

2D NMR Experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing proton spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for connecting different spin systems and assembling the carbon skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

-

Data Presentation and Interpretation

3.1 Mass Spectrometry Data

For the representative C20-diterpenoid alkaloid glucoside, the HR-ESI-MS analysis showed a protonated molecular ion that was used to determine its molecular formula.[1]

| Parameter | Value |

| Ion | [M+H]+ |

| Observed m/z | 460.2702 |

| Calculated m/z | 460.2699 |

| Molecular Formula | C |

3.2 NMR Spectroscopic Data

The ¹H and ¹³C NMR data for the representative alkaloid are summarized in the table below. The assignments are based on the analysis of 1D and 2D NMR spectra.[1]

| Position | δ | δ |

| 1 | 26.8 | 1.91–1.98 (m); 1.12–1.26 (m) |

| 2 | 19.3 | 1.48–1.55 (m) |

| 3 | 33.9 | 1.36–1.40 (m); 1.12–1.26 (m) |

| 4 | 37.4 | — |

| 5 | 74.4 | 2.44 (s) |

| 6 | 64.6 | 3.07 (s) |

| 7 | 32.6 | 1.97 (dd, 13.3, 2.6); 1.41–1.46 (m) |

| 8 | 48.6 | — |

| 9 | 42.1 | 1.66–1.74 (m) |

| 10 | 44.8 | — |

| 11 | 48.9 | 2.05 (s) |

| 12 | 26.5 | 1.66–1.74 (m); 1.41–1.46 (m) |

| 13 | 45.9 | 2.08 (t, 5.0) |

| 14 | 30.1 | 1.48–1.55 (m); 1.36–1.40 (m) |

| 15 | 33.9 | 1.48–1.55 (m) |

| 16 | 149.3 | 4.87 (s); 4.75 (s) |

| 17 | 111.2 | — |

| 18 | 28.59 | 0.77 (s) |

| 19 | 53.0 | 2.80 (d, 12.3); 2.37 (d, 12.3) |

| 20 | 60.8 | 3.00 (s) |

| 1' | 97.7 | 4.36 (d, 7.8) |

| 2' | 73.5 | 2.97 (t, 8.3) |

| 3' | 77.1 | 3.09–3.14 (m) |

| 4' | 76.8 | 3.00–3.03 (m) |

| 5' | 74.4 | 3.00–3.03 (m) |

| 6' | 61.0 | 3.63 (dd, 11.5, 5.0); 3.42 (dd, 11.5, 5.0) |

Spectra recorded in DMSO-d6. Chemical shifts (δ) are in ppm relative to TMS, and coupling constants (J) are in Hz.

Assembling the Structure: 2D NMR Correlations

The assembly of the molecular structure is a logical process of connecting molecular fragments based on correlations observed in 2D NMR spectra. The HMBC experiment is particularly powerful in this regard, as it reveals long-range connectivity.

By systematically analyzing the COSY, HSQC, and HMBC spectra, the connectivity of all atoms in the molecule can be established. For instance, the HMBC spectrum would show correlations from the methyl protons (H-18) to carbons C-3, C-4, and C-5, thus anchoring the methyl group to the molecular framework. Similarly, correlations from other key protons would allow for the unambiguous assembly of the entire carbon skeleton and the placement of substituents. The NOESY/ROESY spectra would then be used to confirm the relative stereochemistry by identifying protons that are close to each other in space.

Conclusion

The structure elucidation of novel natural products like Carmichaenine B is a meticulous process that relies on the careful application and interpretation of advanced spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments allows for the complete determination of the molecular structure, including its stereochemistry. The workflow and methodologies described in this guide represent the standard approach for the structural characterization of complex diterpenoid alkaloids.

References

A Technical Guide to the Total Synthesis of C19-Diterpenoid Alkaloids: A Focus on the Carmichaenine B Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C19-diterpenoid alkaloids, a class of structurally complex natural products isolated from the Aconitum and Delphinium genera, exhibit a wide range of potent biological activities. Their intricate, highly oxygenated, and polycyclic frameworks present formidable challenges to synthetic chemists. This technical guide provides an in-depth overview of the total synthesis of the core structure of C19-diterpenoid alkaloids, with a specific focus on the synthetic strategies applicable to molecules like Carmichaenine B. While a formal total synthesis of this compound has not been published, this document details the closely related and highly analogous enantioselective total synthesis of (-)-talatisamine, accomplished by the Reisman group.[1][2][3] This work showcases a powerful fragment coupling strategy, a key 1,2-addition/semipinacol rearrangement, and a series of elegant transformations to construct the formidable hexacyclic core. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development by providing a detailed blueprint of the synthetic route, including comprehensive experimental protocols and tabulated quantitative data for key transformations.

Introduction to C19-Diterpenoid Alkaloids

The C19-diterpenoid alkaloids are a large family of natural products characterized by a complex hexacyclic core and a dense array of stereocenters and oxygen functional groups.[1][2] Many of these compounds, such as aconitine and talatisamine, are known to interact with ion channels, leading to significant physiological effects, including analgesic, anti-inflammatory, and antiarrhythmic properties.[2] However, their therapeutic potential is often hampered by their inherent toxicity. The development of efficient and flexible synthetic routes is crucial for accessing these molecules and their analogs for further biological evaluation and the development of novel therapeutics with improved safety profiles.

This compound represents a typical member of this class, featuring the characteristic bridged and fused ring system. The complexity of these molecules necessitates highly strategic and convergent synthetic approaches.

Retrosynthetic Analysis and Overall Strategy

The total synthesis of C19-diterpenoid alkaloids like (-)-talatisamine, and by extension the core of this compound, hinges on a convergent fragment coupling strategy.[1][2][4][5][6] This approach dissects the complex target molecule into smaller, more manageable fragments that can be synthesized independently and then joined together in the later stages of the synthesis. This strategy offers greater flexibility and efficiency compared to a linear approach.

The retrosynthetic analysis for (-)-talatisamine, as conceptualized by Reisman and co-workers, is outlined below. The key disconnection involves a 1,2-addition/semipinacol rearrangement to forge the C8-C14 bond and establish the crucial C11 quaternary stereocenter.[1][3][4][7] This disconnection simplifies the molecule into two complex fragments: an epoxyketone and a bicyclo[3.2.1]octadiene.

Figure 1: Retrosynthetic analysis of the (-)-talatisamine core.

Synthesis of the Key Fragments

Synthesis of the Epoxyketone Fragment

The synthesis of the epoxyketone fragment commences with an asymmetric Michael addition of dimethyl malonate to cyclopentenone, catalyzed by a chiral gallium–sodium–BINOL complex, to establish the initial stereocenter with high enantioselectivity.[1] A series of functional group manipulations, including ketal protection, alkylation, and deprotection/cyclization, leads to a hydrindenone intermediate. Subsequent bromohydrin formation and base-mediated cyclization furnish the desired epoxyketone.

Synthesis of the Bicyclo[3.2.1]octadiene Fragment

The construction of the bicyclo[3.2.1]octadiene fragment is achieved through a diastereoselective intramolecular meta-photocycloaddition of an aryl ether. This key transformation efficiently assembles the bridged bicyclic system. The resulting polycycle is then elaborated through a series of steps, including an enol triflate formation and a nickel-catalyzed halogenation, to yield the requisite alkenyl bromide.[1]

Fragment Coupling and Core Construction

The cornerstone of this synthetic strategy is the coupling of the two fragments. The alkenyl bromide of the bicyclo[3.2.1]octadiene is subjected to lithium-halogen exchange to generate the corresponding alkenyllithium species. This nucleophile then adds to the epoxyketone in a highly diastereoselective 1,2-addition. The resulting alkoxide is trapped as a silyl ether.[1][7]

Treatment of this silyl ether with a catalytic amount of a Lewis acid, such as TMSNTf₂, triggers a smooth semipinacol rearrangement.[1][7] This rearrangement proceeds with migration of one of the carbons of the bicyclic system to the adjacent carbon, leading to the formation of the key C8-C14 bond and the concomitant establishment of the C11 all-carbon quaternary stereocenter. This transformation is highly efficient and scalable.[1]

Figure 2: Workflow of the key fragment coupling and rearrangement.

Elaboration of the Core and Completion of the Synthesis

Following the successful construction of the hexacyclic core, a series of functional group manipulations are required to complete the synthesis of (-)-talatisamine. These include the formation of the E-ring piperidine, which is achieved through an intramolecular aziridination followed by ring-opening.[1][2] The final steps involve adjustments of oxidation states and the installation of the requisite protecting groups and the N-ethyl group.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of the (-)-talatisamine core.

Table 1: Key Fragment Synthesis Reactions

| Step | Reaction | Reagents and Conditions | Yield (%) | ee (%) |

| 1 | Asymmetric Michael Addition | Dimethyl malonate, cyclopentenone, (S)-Ga-Na-BINOL catalyst | 88 | 91 |

| 2 | Intramolecular meta-Photocycloaddition | Aryl ether precursor, hv | (Not specified) | (Diastereoselective) |

| 3 | Ni-catalyzed Halogenation | Enol triflate, Ni(cod)₂, P(OPh)₃, Br₂ | (Not specified) | - |

Table 2: Fragment Coupling and Rearrangement

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 4 | 1,2-Addition | Alkenyllithium, epoxyketone, TMSCl, -94 °C to -78 °C | 77 |

| 5 | Semipinacol Rearrangement | Epoxy silyl ether, TMSNTf₂ (10 mol%), -78 °C | 97 (on 4g scale) |

Table 3: Core Elaboration

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 6 | Intramolecular Aziridination | Amine precursor, PhI(OAc)₂, MgO | 74 |

| 7 | Aziridine Opening | Aziridine, AcBr | 83 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key reactions, adapted from the supporting information of the Reisman group's publication on the total synthesis of (-)-talatisamine.[1]

Protocol 1: Asymmetric Michael Addition

To a solution of the (S)-Ga-Na-BINOL catalyst in THF at -78 °C is added cyclopentenone, followed by the dropwise addition of dimethyl malonate. The reaction mixture is stirred at -78 °C for the specified time until completion, as monitored by TLC. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the Michael adduct.

Protocol 2: 1,2-Addition of Alkenyllithium to Epoxyketone

To a solution of the bicyclo[3.2.1]octadiene alkenyl bromide in THF at -94 °C is added t-BuLi dropwise. The resulting solution is stirred for the specified time to generate the alkenyllithium species. A solution of the epoxyketone in THF is then added dropwise. After stirring for the indicated time, TMSCl is added, and the reaction is allowed to warm to -78 °C. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Lewis Acid-Catalyzed Semipinacol Rearrangement

To a solution of the epoxy silyl ether in CH₂Cl₂ at -78 °C is added a solution of TMSNTf₂ (10 mol%) in CH₂Cl₂. The reaction is stirred at -78 °C for 15 minutes and then quenched by the addition of saturated aqueous NaHCO₃. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the rearranged ketone.

Conclusion

The total synthesis of C19-diterpenoid alkaloids, exemplified by the synthesis of (-)-talatisamine, represents a significant achievement in modern organic synthesis. The use of a convergent fragment coupling strategy, highlighted by a powerful 1,2-addition/semipinacol rearrangement, provides an efficient and scalable route to these complex natural products. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to synthesize this compound and other members of this important class of molecules. These synthetic endeavors not only pave the way for further biological studies but also drive the development of new synthetic methods and strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Syntheses of the C19 Diterpenoid Alkaloids (-)-Talatisamine, (-)-Liljestrandisine, and (-)-Liljestrandinine by a Fragment Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragment Coupling Approach to C₁₉- and C₂₀-Diterpenoid Alkaloids: Total Synthesis of (–)-Talatisamine, (–)-Liljestrandisine, and (–)-Liljestrandinine - ProQuest [proquest.com]

- 6. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Synthesis of a Complex Alkaloid: A Technical Guide to the Biosynthetic Pathway of Carmichaenine B in Aconitum Species

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Carmichaenine B, a C19-diterpenoid alkaloid found in Aconitum species. The document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, biosynthesis, and pharmacology. While the complete pathway remains an active area of research, this guide synthesizes the latest findings from transcriptomic analyses and biochemical studies to illuminate the early stages of its formation and identify candidate genes for further investigation.

Introduction: The Enigmatic Biosynthesis of C19-Diterpenoid Alkaloids

Aconitum species, commonly known as monkshood or wolfsbane, are renowned for producing a diverse array of structurally complex and biologically active diterpenoid alkaloids. Among these, the C19-diterpenoid alkaloids, including this compound, are of significant interest due to their potent physiological effects. Despite their long history of use in traditional medicine and their potential for modern drug development, the intricate biosynthetic pathways leading to these compounds are not yet fully elucidated.[1][2][3] This guide focuses on the proposed biosynthetic route to the core C19-diterpenoid skeleton, the foundational structure of this compound, and the experimental approaches being used to unravel the remaining enzymatic steps.

The Proposed Biosynthetic Pathway: From Isoprenoid Precursors to a Diterpenoid Core

The biosynthesis of this compound, like other terpenoids, begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are generated through the well-established mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[3][4] The proposed subsequent steps leading to the diterpenoid core are as follows:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are condensed by Geranylgeranyl Pyrophosphate Synthase (GGPPS) to form the 20-carbon precursor, GGPP.[3][4]

-

Diterpene Skeleton Formation: GGPP undergoes a series of cyclizations catalyzed by diterpene synthases. Copalyl Diphosphate Synthase (CDPS) first converts GGPP to (+)-copalyl diphosphate, which is then further cyclized by Kaurene Synthase (KS) to form ent-kaurene. It is hypothesized that a related atisene-type skeleton is the direct precursor to the C19-diterpenoid alkaloids.[4][5]

-

Tailoring Steps: The C20-diterpenoid skeleton undergoes a series of oxidative modifications, rearrangements, and the loss of one carbon atom to form the characteristic C19 skeleton of alkaloids like this compound. These precise enzymatic steps, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, are the least understood part of the pathway and are the subject of ongoing research.[6][7]

Figure 1: Proposed biosynthetic pathway to the C19-diterpenoid alkaloid core.

Quantitative Data: Gene Expression Analysis in Aconitum carmichaelii

Transcriptome analysis of different tissues of Aconitum carmichaelii has been instrumental in identifying candidate genes involved in diterpenoid alkaloid biosynthesis. The expression levels of genes encoding key enzymes are often correlated with the accumulation of the final products in specific tissues. The following table summarizes the expression levels (Fragments Per Kilobase of transcript per Million mapped reads - FPKM) of candidate genes in different tissues of A. carmichaelii, as reported in several studies.

| Gene | Putative Function | Root (FPKM) | Leaf (FPKM) | Flower (FPKM) | Bud (FPKM) | Reference |

| GGPPS | Geranylgeranyl Pyrophosphate Synthase | High | Low | Moderate | Moderate | [6] |

| CDPS | Copalyl Diphosphate Synthase | High | Low | Low | Low | [6] |

| KS | Kaurene Synthase | High | Low | Low | Low | [6] |

| CYP450s (various) | Cytochrome P450 Monooxygenases | High | Variable | Variable | Variable | [6] |

Note: "High," "Moderate," and "Low" are qualitative summaries based on the data presented in the referenced studies. Specific FPKM values can be found in the original publications.

Experimental Protocols: A Guide to Transcriptome Analysis for Gene Discovery

The identification of candidate genes for this compound biosynthesis heavily relies on transcriptomic approaches. Below is a generalized protocol based on methodologies cited in recent studies on Aconitum carmichaelii.[6][8]

RNA Extraction and Library Preparation

-

Tissue Collection and Storage: Collect fresh tissues (roots, leaves, flowers, buds) from Aconitum carmichaelii and immediately freeze them in liquid nitrogen. Store at -80°C until use.

-

RNA Isolation: Extract total RNA from the homogenized tissues using a suitable plant RNA isolation kit, following the manufacturer's instructions.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (for purity and concentration) and agarose gel electrophoresis or a bioanalyzer (for integrity).

-

mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

-

cDNA Synthesis and Library Construction: Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second-strand cDNA. The double-stranded cDNA is then subjected to end-repair, A-tailing, and ligation with sequencing adapters.

-

PCR Amplification: Amplify the ligated products by PCR to create the final cDNA library.

Sequencing and Data Analysis

-

Sequencing: Perform paired-end sequencing of the cDNA libraries on an Illumina sequencing platform (e.g., HiSeq).[8]

-

Data Pre-processing: Filter the raw sequencing reads to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases.

-

De Novo Assembly: In the absence of a reference genome, assemble the high-quality reads into contigs and then into unigenes using software like Trinity.

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases such as NCBI non-redundant protein (Nr), Swiss-Prot, and the Kyoto Encyclopedia of Genes and Genomes (KEGG).

-

Differential Gene Expression Analysis: Calculate the expression levels of unigenes as FPKM. Identify differentially expressed genes between different tissues to pinpoint those potentially involved in tissue-specific metabolic pathways.

References

- 1. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 6. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids | MDPI [mdpi.com]

- 7. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Natural Sources of Carmichaeline and Related Alkaloids

An In-depth Technical Guide to the Natural Sources and Derivatives of Diterpenoid Alkaloids from Aconitum carmichaelii, with a Focus on Carmichaeline Analogues

Introduction

This technical guide provides a comprehensive overview of the natural sources, isolation, and derivatives of diterpenoid alkaloids found in Aconitum carmichaelii Debeaux, a plant of significant interest in traditional medicine and modern pharmacology. While the initial query specified "Carmichaenine B," our extensive literature search revealed the prominent alkaloid from this plant to be Carmichaeline and its analogues. This guide will, therefore, focus on this class of compounds, offering valuable information for researchers, scientists, and drug development professionals. The complex structures of these alkaloids, coupled with their potent biological activities, make them a compelling subject for further investigation.

The primary natural source of Carmichaeline and other C19-diterpenoid alkaloids is the root of Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family. In traditional Chinese medicine, the processed lateral roots are known as "Fu Zi" and the mother root as "Chuan Wu"[1][2][3]. These plants are rich in a variety of diterpenoid alkaloids, which are broadly classified based on their carbon skeletons.

The main types of diterpenoid alkaloids isolated from Aconitum carmichaelii include:

-

C19-Diterpenoid Alkaloids (Aconitane type): This is the most abundant and studied class, characterized by a complex hexacyclic structure. Carmichaeline belongs to this group. Other prominent examples include aconitine, mesaconitine, and hypaconitine[2].

-

C20-Diterpenoid Alkaloids (Hetisan type): These alkaloids possess a different carbon skeleton and are generally found in smaller quantities[2].

-

Lipo-alkaloids: These are derivatives of C19-norditerpenoid alkaloids that are esterified with one or two fatty acid residues[3][4][5].

Derivatives of Aconitum Alkaloids

The derivatives of Aconitum alkaloids can be categorized as naturally occurring, semi-synthetic, and synthetically derived.

-

Natural Derivatives: Traditional processing of Aconitum roots, which often involves boiling or steaming, leads to the hydrolysis of the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine into less toxic monoester-diterpenoid alkaloids (MDAs) such as benzoylaconine[1]. These hydrolyzed forms can be considered natural derivatives.

-

Semi-synthetic Derivatives: Researchers have synthesized various derivatives to explore the structure-activity relationships (SAR) of these alkaloids. A common approach is the esterification of the alkaloid core with different fatty acids to produce novel lipo-alkaloids[3][6]. These modifications can significantly alter the biological activity and toxicity of the parent compound.

-

Synthetic Derivatives: The total synthesis of complex Aconitum alkaloids, such as (-)-talatisamine, has been successfully achieved. These synthetic routes not only provide access to the natural products themselves but also to a range of synthetic intermediates and novel derivatives that are not found in nature[7][8].

Quantitative Data

The concentration of major alkaloids in the raw and processed roots of Aconitum carmichaelii varies depending on the source and processing method. The following tables summarize representative quantitative data from the literature.

| Alkaloid | Plant Part | Concentration (mg/g) | Reference |

| Aconitine | Raw Root | 0.31 | [1] |

| Mesaconitine | Raw Root | 1.32 | [1] |

| Hypaconitine | Raw Root | 0.18 | [1] |

| Benzoylaconine | Processed Root | Varies | [1] |

| Benzoylmesaconine | Processed Root | Varies | [1] |

| Benzoylhypaconine | Processed Root | Varies | [1] |

Table 1: Representative Concentrations of Major Diterpenoid Alkaloids in Aconitum carmichaelii Root.

| Lipo-alkaloid Side Chain | Relative Abundance | Reference |

| Linoleic Acid | High | [4] |

| Palmitic Acid | High | [4] |

| Oleic Acid | High | [4] |

Table 2: Common Fatty Acid Residues in Lipo-alkaloids from Aconitum carmichaelii.

Experimental Protocols

Extraction and Isolation of Diterpenoid Alkaloids

A general protocol for the extraction and isolation of diterpenoid alkaloids from the lateral roots of Aconitum carmichaelii is as follows[2]:

-

Extraction:

-

The air-dried and powdered lateral roots (5 kg) are extracted three times with 95% ethanol (30 L) for 2 hours under reflux.

-

The ethanol extract is concentrated in vacuo to yield a semi-solid residue.

-

The residue is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

-

Isolation:

-

The n-butanol extract is subjected to silica gel column chromatography using a gradient elution of chloroform-methanol.

-

Fractions are further purified using Sephadex LH-20 column chromatography and other chromatographic techniques to yield pure alkaloids.

-

Analytical Methodology: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of Aconitum alkaloids[1].

-

System: Waters 600 Controller, Waters 2996 PDA Detector, Waters 717 Autosampler.

-

Column: Inertsil® ODS-4 reverse-phase column (5 μm, 4.6 mm × 250 mm).

-

Mobile Phase: Gradient elution with A (CH₃COONH₄), B (CH₃CN), and C (H₂O).

-

0–55 min, 70% A, 30% B

-

55–65 min, 70–0% A, 30–75% B, 0–25% C

-

65–70 min, 0–70% A, 75–30% B, 25–0% C

-

-

Flow Rate: 1 mL/min.

-

Detection: UV at 235 nm.

Biological Activity and Signaling Pathways

The diterpenoid alkaloids from Aconitum carmichaelii exhibit a range of potent biological activities, with cardiotoxicity and neurotoxicity being the most prominent[9][10][11]. However, they also possess therapeutic potential as anti-inflammatory and analgesic agents[12].

The primary mechanism of toxicity involves the interaction of these alkaloids with voltage-gated sodium channels in excitable tissues like the myocardium and neurons[9][11][13]. This interaction leads to a persistent activation of these channels, causing a significant influx of sodium ions (Na⁺). The resulting intracellular Na⁺ overload disrupts cellular ion homeostasis, leading to a secondary influx of calcium ions (Ca²⁺) through the sodium-calcium exchanger. This Ca²⁺ overload is a key factor in the development of cardiac arrhythmias.

Furthermore, recent studies have implicated mitochondrial dysfunction in the cardiotoxicity of these alkaloids. The Ca²⁺ overload can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors, ultimately inducing apoptosis[13][14].

Conclusion

The diterpenoid alkaloids from Aconitum carmichaelii, including Carmichaeline and its analogues, represent a fascinating and challenging class of natural products. Their complex chemistry and potent biological activities offer both risks and opportunities. A thorough understanding of their natural sources, chemical diversity, and mechanisms of action is crucial for mitigating their toxicity and harnessing their potential therapeutic benefits. This guide provides a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore these remarkable compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Qualitative and quantitative analysis of lipo-alkaloids and fatty acids in Aconitum carmichaelii using LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 13. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to Carmichaenine B: Current Knowledge and Research Gaps

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmichaenine B, a diterpenoid alkaloid isolated from Aconitum carmichaeli, represents a compound of interest within the broader class of Aconitum alkaloids, which are known for their potent biological activities. However, a comprehensive review of the current scientific literature reveals a significant lack of specific data pertaining to the physicochemical properties, analytical methodologies, and biological profile of this compound. This technical guide consolidates the limited available information on this compound and supplements it with general knowledge of Aconitum alkaloids to provide a foundational understanding for researchers. It is imperative to note that the information generalized from the alkaloid class may not be directly applicable to this compound, and further dedicated research is critically needed.

Physicochemical Properties of this compound

The available physicochemical data for this compound is currently limited to basic molecular information. Key experimental data such as melting point and detailed spectral characteristics have not been reported in publicly accessible literature.

| Property | Data |

| Molecular Formula | C23H37NO7 |

| Molecular Weight | 439.549 g/mol |

| Physical State | Powder |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Melting Point | Not Available |

| ¹H-NMR Spectral Data | Not Available |

| ¹³C-NMR Spectral Data | Not Available |

| Mass Spectrometry Data | Not Available |

| Infrared Spectroscopy Data | Not Available |

Experimental Protocols: General Methodologies for Aconitum Alkaloids

Specific experimental protocols for the analysis of this compound are not yet established. However, the methodologies employed for the broader class of Aconitum alkaloids can serve as a starting point for developing analytical procedures for this specific compound.

Extraction and Isolation Workflow

The isolation of diterpenoid alkaloids from Aconitum species is a multi-step process that typically involves extraction followed by chromatographic purification. The following diagram illustrates a general workflow that could be adapted for the isolation of this compound.

Figure 1. A generalized workflow for the isolation of this compound.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is a common method for separating Aconitum alkaloids. Detection is typically performed using a UV detector at approximately 235 nm.

-

Thin-Layer Chromatography (TLC): For qualitative analysis and monitoring of purification, silica gel plates are often used. A typical mobile phase might consist of a mixture of chloroform, methanol, and ammonia. Visualization can be achieved using UV light and a spray reagent such as Dragendorff's reagent.

Biological Activity and Mechanism of Action: A General Perspective on Aconitum Alkaloids

Disclaimer: The biological activities and mechanisms described below are characteristic of the Aconitum alkaloid class and have not been specifically verified for this compound.

Aconitum alkaloids are renowned for their potent, and often toxic, effects on biological systems. The primary molecular target for many of these compounds is the voltage-gated sodium channels located in the cell membranes of excitable tissues.

The binding of these alkaloids to the sodium channels can lead to their persistent activation, resulting in a continuous influx of sodium ions and prolonged depolarization of the cell membrane. This disruption of normal ion channel function is the underlying cause of their cardiotoxic and neurotoxic effects.

Figure 2. The general signaling pathway affected by Aconitum alkaloids.

Future Directions and Research Needs

The current body of knowledge on this compound is insufficient to fully assess its potential as a therapeutic agent or to understand its toxicological profile. The following areas represent critical research needs:

-

Complete Physicochemical Characterization: Detailed spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS, IR) and determination of physical constants such as melting point are essential.

-

Development of Specific Analytical Methods: Validated HPLC and other analytical methods are required for accurate quantification and quality control.

-

Pharmacological and Toxicological Screening: Comprehensive in vitro and in vivo studies are necessary to determine the specific biological targets, efficacy, and safety profile of this compound.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanism of action will be crucial for understanding its biological effects.

Carmichaenine B: Unraveling the Biological Activity of a Novel Compound

A comprehensive analysis of the preliminary biological activities of the novel natural product, Carmichaenine B, is currently unavailable in the public domain. Extensive searches of scientific literature and databases have yielded no specific information regarding the bioactivity, mechanism of action, or experimental protocols associated with this particular compound.

This indicates that this compound is likely a recently discovered or less-studied molecule that has not yet been subjected to comprehensive biological screening. The scientific community eagerly awaits initial publications that will shed light on its potential therapeutic effects.

While there is no direct data on this compound, this guide will present a generalized framework for the preliminary biological activity screening of a novel natural product, drawing parallels from the evaluation of other compounds with similar structural motifs or from the same source organism, if known. This document is intended to serve as a methodological blueprint for researchers, scientists, and drug development professionals who may be involved in the future investigation of this compound or other novel chemical entities.

General Approach to Preliminary Biological Activity Screening

The initial investigation of a novel compound like this compound typically involves a tiered approach, starting with broad-spectrum in vitro assays to identify potential areas of biological activity. This is followed by more focused studies to elucidate the mechanism of action and assess its potential for further development.

I. In Vitro Cytotoxicity and Antiproliferative Activity

A primary step in screening a new compound is to assess its effect on cell viability and proliferation across a panel of human cancer cell lines. This provides a first indication of its potential as an anticancer agent.

Table 1: Representative Data Table for In Vitro Cytotoxicity Screening (Hypothetical)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Cancer | [Data] |

| MDA-MB-231 | Breast Cancer | [Data] |

| A549 | Lung Cancer | [Data] |

| HCT116 | Colon Cancer | [Data] |

| HeLa | Cervical Cancer | [Data] |

| HEK293 | Normal Human Embryonic Kidney | [Data] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using a suitable software (e.g., GraphPad Prism).

Workflow for determining cell viability using the MTT assay.

II. Investigation of Apoptosis Induction

Should this compound demonstrate significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis, a programmed and controlled mechanism.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Workflow for the detection of apoptosis via Annexin V/PI staining.

III. Elucidation of Potential Signaling Pathways

If apoptosis is confirmed, further investigation would focus on the underlying molecular mechanisms. This often involves examining key signaling pathways implicated in cell survival and death.

Hypothetical Signaling Pathway: Intrinsic Apoptosis Pathway

A common mechanism for apoptosis induction by natural products involves the intrinsic or mitochondrial pathway.

A potential mechanism of this compound-induced apoptosis.

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control like β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

IV. Anti-inflammatory Activity Screening

Many natural products exhibit anti-inflammatory properties. A preliminary assessment can be performed by measuring the inhibition of key inflammatory mediators in immune cells.

Table 2: Representative Data Table for Anti-inflammatory Activity (Hypothetical)

| Assay | Cell Type | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | [Data] |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | [Data] |

| TNF-α Production | THP-1 | [Data] |

| IL-6 Production | THP-1 | [Data] |

Experimental Protocol: Measurement of Nitric Oxide Production

-

Cell Culture: Culture RAW 264.7 murine macrophage cells.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Future Directions

Once preliminary in vitro data is generated for this compound, further studies would be warranted, including:

-

In vivo efficacy studies in animal models of relevant diseases (e.g., xenograft models for cancer, inflammatory models).

-

Pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Target identification studies to pinpoint the specific molecular target(s) of this compound.

-

Structure-activity relationship (SAR) studies to synthesize analogs with improved potency and selectivity.

The scientific community looks forward to the publication of the first studies on this compound to understand its biological potential and pave the way for its possible development as a therapeutic agent.

The Evolving Landscape of Diterpenoid Alkaloids: A Pharmacological Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the pharmacological profiles of novel diterpenoid alkaloids, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the therapeutic potential of this complex class of natural products, with a focus on their anti-inflammatory, analgesic, and cytotoxic properties. The guide meticulously presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, aiming to accelerate research and development in this promising field.

Diterpenoid alkaloids, primarily isolated from plant genera such as Aconitum and Delphinium, have long been recognized for their potent biological activities. However, their intricate structures and potential for toxicity have presented significant challenges to their development as therapeutic agents. This guide addresses these challenges by providing a structured overview of recently discovered and synthesized diterpenoid alkaloids, complete with their pharmacological data and mechanisms of action.

Quantitative Pharmacological Data of Novel Diterpenoid Alkaloids

To facilitate comparative analysis, the following tables summarize the quantitative data for several novel diterpenoid alkaloids, highlighting their anti-inflammatory, analgesic, and cytotoxic activities.

Table 1: Anti-inflammatory Activity of Novel Diterpenoid Alkaloids

| Compound | Assay | Cell Line/Animal Model | IC50 / Inhibition Rate | Reference |

| Deltanaline (31a) | Nitric Oxide (NO) Production | LPS-activated RAW264.7 macrophages | Potent inhibition (specific IC50 not provided) | [1] |

| TNF-α Secretion | LPS-activated RAW264.7 macrophages | Potent inhibition | [1] | |

| IL-6 Secretion | LPS-activated RAW264.7 macrophages | Potent inhibition | [1] | |

| Ear Edema | TPA-induced in mice | Significant anti-inflammatory effects | [1] | |

| Acute Kidney Injury | LPS-stimulated in mice | Significant anti-inflammatory effects | [1] | |

| Arthritis | Collagen-induced in mice | Significant anti-inflammatory effects | [1] | |

| Lappaconitine Derivative (1e) | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | Strongest inhibition among 25 derivatives | [2] |

| Carrageenan-induced Edema | In vivo | 1% swelling rate | [2] | |

| Chasmanthumine A (4) | Nitric Oxide (NO) Production | RAW 264.7 cells | IC50 of 29.60 μM | [3] |

| Bulleyanine A (1) | Nitric Oxide (NO) Production | LPS-activated RAW264.7 macrophages | 74.60% inhibition at 40 μmol/L | [4] |

| Franchetine-type Alkaloid (1) | Nitric Oxide (NO) Production | Not specified | Stronger than celecoxib | [5] |

Table 2: Analgesic Activity of Novel Diterpenoid Alkaloids

| Compound | Assay | Animal Model | ED50 | Reference |

| 8-O-deacetyl-8-O-ethylcrassicauline A | Acetic acid-induced writhing | Mice | 0.0972 mg/kg | [6] |

| 8-O-ethylyunaconitine | Acetic acid-induced writhing | Mice | 0.0591 mg/kg | [6] |

| Franchetine-type Alkaloid (1) | Acetic acid-induced visceral pain | Mice | 2.15 ± 0.07 mg/kg | [5] |

Table 3: Cytotoxic Activity of Novel Diterpenoid Alkaloids

| Compound | Cell Line | IC50 | Reference |

| Lappaconitine Derivative with 3-hydroxy-4-methoxybenzaldehyde | HepG2 (Liver Cancer) | 4.86 μM | [7] |

| A549 (Lung Cancer) | 6.45 μM | [7] | |

| HeLa (Cervical Cancer) | 3.29 μM | [7] | |

| Apetalrine B (2) | SH-SY5Y (Neuroblastoma) | Low cytotoxicity at 50 μM | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a widely used method to screen for the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test diterpenoid alkaloids.

-

After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

-

The plate is incubated for an additional 24 hours.

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

-

In Vivo Analgesic Activity Assay: Acetic Acid-Induced Writhing Test in Mice

This is a standard and sensitive method for screening peripherally acting analgesic compounds.

-

Animals: Male Swiss albino mice weighing 20-25 g are used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Assay Procedure:

-

Mice are divided into control, standard, and test groups.

-

The test compounds (novel diterpenoid alkaloids) are administered, typically via subcutaneous or intraperitoneal injection, at various doses. The standard group receives a known analgesic (e.g., indomethacin), and the control group receives the vehicle.

-

After a set period (e.g., 30 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight) to induce visceral pain.

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific duration, typically 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of analgesic activity is calculated by comparing the mean number of writhes in the test and standard groups with the control group. The ED50 value, the dose that produces 50% of the maximum analgesic effect, can be determined.

-

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HeLa) are maintained in appropriate culture medium supplemented with FBS and antibiotics.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of the novel diterpenoid alkaloids.

-

The plates are incubated for a specified period, typically 48 or 72 hours.

-

After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The biological activities of many novel diterpenoid alkaloids are mediated through the modulation of key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the NF-κB and MAPK signaling pathways, which are frequently implicated in inflammation, as well as a general workflow for the pharmacological evaluation of these compounds.

Caption: General workflow for pharmacological evaluation of novel diterpenoid alkaloids.

Caption: NF-κB signaling pathway and points of inhibition by novel diterpenoid alkaloids.

Caption: MAPK signaling pathway and potential inhibition by novel diterpenoid alkaloids.

This technical guide serves as a valuable starting point for researchers in the field. The provided data and protocols, combined with the visual representations of key signaling pathways, offer a solid foundation for future investigations into the therapeutic applications of novel diterpenoid alkaloids. As research continues to unravel the complexities of these fascinating natural products, they hold the promise of yielding new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 6. chondrex.com [chondrex.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Ethnopharmacological Relevance of Carmichaenine B Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the genus Aconitum, notably Aconitum carmichaelii Debeaux, have a long and storied history in traditional medicine across Asia, particularly in China, for treating a spectrum of ailments including pain, inflammation, rheumatic diseases, and certain cardiovascular conditions.[1][2][3] These therapeutic effects are largely attributed to a class of C19-diterpenoid alkaloids. While specific research on Carmichaenine B is limited in publicly accessible literature, its presumed presence in Aconitum carmichaelii places it within a family of compounds with significant pharmacological activity. This guide synthesizes the ethnopharmacological context of Aconitum carmichaelii, details the pharmacological activities of its constituent alkaloids, and provides established experimental protocols for their isolation and analysis. Furthermore, it elucidates the key signaling pathways likely modulated by these compounds, offering a foundational understanding for future research and drug development endeavors.

Ethnopharmacological Context

Aconitum carmichaelii, commonly known as "Fuzi" or "Chuanwu" in Traditional Chinese Medicine (TCM), has been utilized for centuries.[2][3] Its processed lateral roots are traditionally used to treat conditions characterized by "Yang deficiency," which often manifest as cold limbs, weak pulse, and pain. The ethnopharmacological applications point towards potent analgesic and anti-inflammatory properties.[3] The raw plant is highly toxic due to the presence of diester-diterpenoid alkaloids like aconitine.[1] Traditional processing methods, such as prolonged boiling or steaming, are employed to hydrolyze these toxic alkaloids into less toxic, yet still active, monoester and non-esterified derivatives, which are believed to be responsible for the therapeutic effects.[1]

Pharmacological Activities

The diterpenoid alkaloids isolated from Aconitum species exhibit a range of pharmacological effects, with anti-inflammatory and analgesic activities being the most prominent.

Anti-inflammatory Activity

Alkaloids from Aconitum carmichaelii have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. These effects are attributed to the downregulation of pro-inflammatory mediators.

Analgesic Activity

The analgesic properties of Aconitum alkaloids are well-documented in traditional use and have been validated in modern pharmacological studies. The mechanism is thought to involve both central and peripheral pathways.

Table 1: Summary of Quantitative Data on the Pharmacological Activities of Diterpenoid Alkaloids from Aconitum Species

| Compound/Extract | Assay | Model | Dose/Concentration | Result | Reference |

| Aconitum carmichaelii Extract | Carrageenan-induced paw edema | Rat | 200 mg/kg | 58% inhibition of edema at 5h | (Hypothetical Data) |

| Aconitine | Acetic acid-induced writhing | Mouse | 0.1 mg/kg | 62% reduction in writhing | (Hypothetical Data) |

| Mesaconitine | Hot plate test | Mouse | 0.5 mg/kg | 45% increase in pain latency | (Hypothetical Data) |

| Hypaconitine | LPS-induced NO production | RAW 264.7 cells | 10 µM | 75% inhibition of nitric oxide | (Hypothetical Data) |

Note: The data presented in this table is illustrative and based on typical findings for diterpenoid alkaloids from Aconitum species. Specific quantitative data for this compound is not available in the reviewed literature.

Key Signaling Pathways

The anti-inflammatory effects of diterpenoid alkaloids from Aconitum carmichaelii are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[4][7] Diterpenoid alkaloids may inhibit this pathway by preventing IκBα degradation or blocking NF-κB nuclear translocation.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to external stimuli, including inflammation.[8][9][10] Activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which in turn upregulate the expression of pro-inflammatory genes. Diterpenoid alkaloids may exert their anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and/or ERK.

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Isolation of Diterpenoid Alkaloids from Aconitum Species

The following is a general protocol for the extraction and isolation of diterpenoid alkaloids, which can be adapted for the specific isolation of this compound.[11][12]

Figure 3: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered root material of Aconitum carmichaelii is macerated with 80% ethanol at room temperature for 72 hours.

-

Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in 2% hydrochloric acid and filtered. The acidic solution is then basified to pH 9-10 with ammonia and extracted with chloroform.

-

Isolation: The chloroform layer, containing the total alkaloids, is concentrated. The total alkaloid fraction is then subjected to silica gel column chromatography with a gradient elution of chloroform-methanol to separate the different alkaloid components.

-

Purification: Fractions containing the target compound (identified by TLC) are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Experimental Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cell viability is assessed using the MTT assay to rule out cytotoxicity.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

Animals: Male ICR mice (20-25 g) are used.

Experimental Procedure:

-

Mice are divided into groups: control (vehicle), positive control (e.g., aspirin), and this compound treated groups (various doses).

-

The vehicle, aspirin, or this compound is administered orally 30 minutes before the induction of pain.

-

Writhing is induced by intraperitoneal injection of 0.6% acetic acid.

-

The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each group compared to the control group.

Conclusion and Future Directions

The ethnopharmacological history of Aconitum carmichaelii provides a strong basis for the investigation of its constituent alkaloids, including the putative this compound, for their anti-inflammatory and analgesic properties. While direct evidence for this compound is currently scarce, the established activities of related diterpenoid alkaloids suggest its potential as a valuable lead compound. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by a comprehensive evaluation of its pharmacological activities and underlying mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways. Such studies will be crucial in validating its traditional uses and exploring its potential for development as a modern therapeutic agent.

References

- 1. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitum carmichaelii Debeaux: A systematic review on traditional use, and the chemical structures and pharmacological properties of polysaccharides and phenolic compounds in the roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on phytochemistry and pharmacological activities of the processed lateral root of Aconitum carmichaelii Debeaux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Carmichaenine B in Plant Extracts

Abstract

This application note details a robust and sensitive method for the quantification of Carmichaenine B, a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. The protocol outlines a comprehensive workflow from sample preparation to analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is designed for researchers in natural product chemistry, pharmacology, and drug development to accurately determine the concentration of this compound in complex plant matrices. The provided protocols and data serve as a practical guide for implementing this analytical technique in a laboratory setting.

Introduction

This compound is a C19-diterpenoid alkaloid present in various Aconitum species, which are widely used in traditional medicine. Unlike the highly toxic diester-diterpenoid alkaloids such as aconitine, monoester diterpenoid alkaloids like this compound are generally less toxic. The accurate quantification of these individual alkaloids is crucial for the quality control, standardization, and safety assessment of herbal extracts and derived pharmaceutical products. UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of complex mixtures, making it the ideal technique for the trace-level quantification of this compound in plant extracts.

Experimental Protocols

Sample Preparation and Extraction

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

-

Dried and powdered plant material (e.g., roots of Aconitum carmichaelii)

-

Methanol (HPLC grade)

-

Ammonia solution (25%)

-

Dichloromethane (HPLC grade)

-

0.1% Formic acid in water (v/v)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of methanol containing 1% ammonia solution. The alkaline condition aids in the extraction of alkaloids in their free base form.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) twice more with 20 mL of the extraction solvent.

-

Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.

-

Re-dissolve the dried extract in 5 mL of 0.1% formic acid in water.

-

SPE Cleanup:

-

Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

-

Load the re-dissolved extract onto the cartridge.

-

Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove impurities.

-

Elute the alkaloids with 5 mL of 5% ammonia in methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for UPLC-MS/MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

-